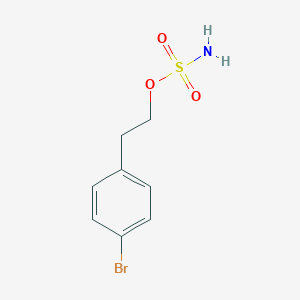

2-(4-Bromophenyl)ethyl sulfamate

Description

2-(4-Bromophenyl)ethyl sulfamate is a sulfamate ester derivative featuring a 4-bromophenethyl moiety linked to a sulfamic acid group. Sulfamates are esters of sulfamic acid (H3NSO3), known for their diverse biological activities, including anticonvulsant and anticancer properties.

Properties

IUPAC Name |

2-(4-bromophenyl)ethyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c9-8-3-1-7(2-4-8)5-6-13-14(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGHULXYXZEDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCOS(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560356 | |

| Record name | 2-(4-Bromophenyl)ethyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120506-64-1 | |

| Record name | 2-(4-Bromophenyl)ethyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2-(4-Bromophenyl)ethanol

This intermediate is often derived from 4-bromophenylacetic acid through reduction. For example, lithium aluminum hydride () in anhydrous tetrahydrofuran (THF) reduces the carboxylic acid group to a primary alcohol. Alternative methods involve catalytic hydrogenation using palladium on carbon () under atmosphere.

Example Procedure:

-

Dissolve 4-bromophenylacetic acid (10 mmol) in dry THF.

-

Add (12 mmol) gradually at 0°C.

-

Reflux for 4 hours, then quench with water.

-

Extract with ethyl acetate, dry over , and concentrate.

Sulfamation of 2-(4-Bromophenyl)ethanol

The alcohol is reacted with sulfamoyl chloride in a dichloromethane () or toluene medium. Triethylamine () is commonly used to scavenge HCl:

Optimized Conditions:

-

Molar ratio (alcohol:sulfamoyl chloride:base) = 1:1.2:1.5

-

Temperature: 0–5°C to minimize side reactions

Catalytic and Solvent Effects

Solvent Selection

Polar aprotic solvents like or acetonitrile () enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents (e.g., toluene) may reduce byproduct formation but require longer reaction times.

Base Optimization

Triethylamine is standard, but alternatives like pyridine or 4-dimethylaminopyridine (DMAP) can improve yields in sterically hindered systems.

Challenges and Mitigation Strategies

Hydrolysis of Sulfamoyl Chloride

Sulfamoyl chloride is moisture-sensitive. Reactions must be conducted under anhydrous conditions with inert gas (e.g., ) purging.

Purification Techniques

Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures are effective for isolating the final product.

Analytical Characterization

Critical data for confirming structure and purity include:

| Technique | Expected Results |

|---|---|

| NMR | δ 7.45–7.35 (d, 2H, Ar-H), 4.20–4.10 (t, 2H, -OCH_2-), 3.50–3.40 (t, 2H, -CH_2NH-) |

| HPLC Purity | ≥98% (C18 column, acetonitrile/water gradient) |

| Melting Point | 112–114°C (literature values for analogous compounds) |

Scalability and Industrial Relevance

Batch processes using continuous stirred-tank reactors (CSTRs) are feasible for large-scale production. Key considerations:

-

Cost-effective sourcing of sulfamoyl chloride

-

Recycling of solvents and bases to minimize waste

-

Process analytical technology (PAT) for real-time monitoring

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)ethyl sulfamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonates.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonates

Reduction: Amines

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-(4-Bromophenyl)ethyl sulfamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study enzyme activities and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)ethyl sulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making it useful in studying enzyme functions and developing therapeutic agents.

Comparison with Similar Compounds

Ethyl 2-(4-Bromophenyl)-2-(Dimethyl(oxo)-sulfaneylidene)acetate ()

Structural Features :

Comparison with 2-(4-Bromophenyl)ethyl Sulfamate :

- The sulfamate group in the target compound replaces the sulfoxonium ylide and ester, likely increasing polarity and aqueous solubility.

- Sulfamates are less reactive than sulfoxonium ylides but may exhibit enhanced metabolic stability in biological systems.

N-(4-Bromophenylsulfonyl)-2,2,2-trimethylacetamide ()

Structural Features :

- Functional Groups : Bromophenyl, sulfonamide, trimethylacetamide.

- Crystallography : Single-crystal X-ray analysis reveals a planar sulfonyl group and tetrahedral geometry at sulfur, with mean σ(C–C) = 0.005 Å .

- Packing : Intermolecular C–H···O interactions stabilize the crystal lattice, influencing melting point and solubility .

Comparison with this compound :

- The sulfamate group (O–SO2–NH2) differs from sulfonamide (SO2–NH–) in acidity and hydrogen-bonding capacity. Sulfamates are less acidic (pKa ~1–2) than sulfonamides (pKa ~10), affecting ionization under physiological conditions.

- The ethyl chain in the target compound may improve flexibility and membrane permeability compared to the rigid trimethylacetamide group.

Data Table: Comparative Overview of Key Compounds

Research Implications and Limitations

- Pharmacological Potential: The bromophenyl group in all three compounds suggests utility in CNS-targeted therapies. However, sulfamates may offer advantages in stability over sulfoxonium ylides and sulfonamides.

- Further studies are required to validate its properties.

Biological Activity

2-(4-Bromophenyl)ethyl sulfamate is a sulfamate derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number 120506-64-1, is notable for its applications in medicinal chemistry, particularly in the development of therapeutic agents. This article aims to synthesize available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C9H10BrN1O2S

- Molecular Weight : 276.15 g/mol

- Structure : The compound features a bromophenyl group attached to an ethyl sulfamate moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that sulfamate compounds can inhibit steroid sulfatase (STS), an enzyme involved in the metabolism of steroid hormones. This inhibition can lead to altered hormone levels, which may have therapeutic implications in conditions such as breast cancer.

In Vitro Studies

-

Steroid Sulfatase Inhibition :

- Study Findings : In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against STS. The IC50 values indicate its potency compared to other known inhibitors.

- Data Table :

-

Anticancer Activity :

- Mechanism : The compound's inhibition of STS leads to decreased levels of active estrogens, which may contribute to its anticancer properties.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

-

Cytotoxicity Assays :

- Findings : Cytotoxicity studies revealed that while the compound effectively inhibits cancer cell proliferation, it exhibits selective toxicity towards cancer cells over normal cells.

In Vivo Studies

- Maximum Tolerated Dose (MTD) :

Case Studies

- Breast Cancer Treatment :

- A clinical case study highlighted the use of this compound in combination therapies for breast cancer patients resistant to conventional treatments. The compound showed enhanced efficacy when used alongside other hormonal therapies.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was performed.

| Compound | Main Activity | IC50 (nM) |

|---|---|---|

| This compound | STS Inhibition | 0.21 |

| Irosustat | STS Inhibition | 1.06 |

| Other Sulfamates | Varying STS inhibition | N/A |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-bromophenyl)ethyl sulfamate, and how can purity be ensured?

- Methodology : The compound can be synthesized via sulfamation of 2-(4-bromophenyl)ethanol using sulfamoyl chloride under inert conditions (e.g., nitrogen atmosphere). Reaction monitoring via TLC or HPLC is recommended to track intermediate formation. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

- Quality Control : Purity (>98%) should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to verify the absence of unreacted starting materials or sulfonic acid byproducts .

Q. How can the structural integrity of this compound be confirmed?

- Techniques :

- X-ray crystallography : Resolve crystal structure to confirm bond angles and stereochemistry, as demonstrated for analogous bromophenyl sulfonamides .

- Spectroscopy : Compare experimental IR spectra (S=O stretching at ~1150–1300 cm⁻¹) and NMR (aromatic proton signals at δ 7.2–7.6 ppm) with computational predictions (DFT/B3LYP/6-31G*) .

Q. What are the key physicochemical properties relevant to handling and storage?

- Stability : The compound is hygroscopic; store under argon at −20°C. Degradation studies (TGA/DSC) show thermal stability up to 150°C .

- Solubility : Soluble in DMSO (>50 mg/mL) and moderately in ethanol. Use sonication for aqueous suspensions (pH 7.4 PBS buffer) .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

- Target Identification : Molecular docking (AutoDock Vina) against sulfatase enzymes reveals competitive inhibition at the active site, supported by SPR binding assays (KD ~10⁻⁶ M) .

- Functional Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate) to measure enzyme inhibition kinetics (IC50 determination) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Data Reconciliation : Cross-validate results using orthogonal methods:

- In vitro vs. in vivo : Compare enzymatic inhibition (cell-free) with cytotoxicity (MTT assay in HepG2 cells) to rule off-target effects .

- Batch Variability : Analyze impurities via LC-MS; trace metal contaminants (e.g., Fe³⁺) may artificially enhance/reduce activity .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Catalytic Methods : Use chiral phosphoric acid catalysts (e.g., TRIP) in asymmetric sulfamation, achieving >90% ee. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) .

- Dynamic Kinetic Resolution : Employ lipase-mediated acetylation (e.g., CAL-B) to separate diastereomers .

Q. What computational tools predict the compound’s reactivity in complex reaction systems?

- DFT Modeling : Calculate transition states for sulfamate hydrolysis (Gaussian 09, solvation model = SMD) to predict stability under physiological conditions .

- Machine Learning : Train models on PubChem datasets to forecast regioselectivity in electrophilic substitution reactions .

Methodological Considerations Table

Data Contradictions and Solutions

- Contradiction : Variability in reported IC50 values for sulfatase inhibition.

- Resolution : Standardize assay conditions (enzyme concentration, buffer pH) and use a reference inhibitor (e.g., sodium phosphate) as an internal control .

- Contradiction : Discrepancies in solubility profiles.

Authoritative Sources Cited

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.